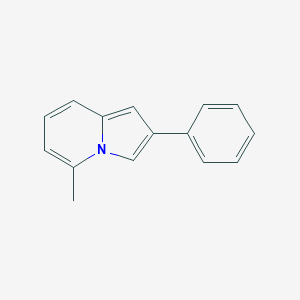
5-甲基-2-苯基吲哚啉
描述
5-Methyl-2-phenylindolizine: is an organic compound with the molecular formula C15H13N . It belongs to the indolizine family, which is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring.
科学研究应用
Chemistry: In chemistry, 5-Methyl-2-phenylindolizine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, 5-Methyl-2-phenylindolizine derivatives are explored for their potential as drug candidates. Their ability to interact with various biological targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including dyes and pigments. Its chemical properties make it suitable for applications in materials science .
作用机制
Target of Action
The primary targets of 5-Methyl-2-phenylindolizine are currently unknown. This compound is a specialty product for proteomics research applications
Biochemical Pathways
It has been found in the intra- and extracellular products of endophytic fungi, suggesting it may play a role in the bioactive metabolite profiles of these organisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylindolizine can be achieved through several methods. One common approach involves the Scholtz reaction , where a pyridine derivative is reacted with an appropriate alkyne under specific conditions to form the indolizine core . Another method is the Chichibabin reaction , which involves the cyclization of pyridine derivatives with alkynes .
Industrial Production Methods: Industrial production of 5-Methyl-2-phenylindolizine typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of transition metal-catalyzed reactions and oxidative coupling strategies . These methods are designed to be scalable and cost-effective for large-scale production.
化学反应分析
Types of Reactions: 5-Methyl-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indolizine derivatives .
相似化合物的比较
- 2-Phenylindolizine
- 5-Formyl-2-phenylindolizine
- 5-Iodo-2-phenylindolizine
- 5-Benzoyl-2-phenylindolizine
Comparison: Compared to other similar compounds, 5-Methyl-2-phenylindolizine is unique due to the presence of a methyl group at the 5-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indolizine derivatives .
属性
IUPAC Name |
5-methyl-2-phenylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-6-5-9-15-10-14(11-16(12)15)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVZESTRNGOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC(=CN12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346177 | |
| Record name | 5-Methyl-2-phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36944-99-7 | |
| Record name | 5-Methyl-2-phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-2-PHENYL-INDOLIZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 5-Methyl-2-phenylindolizine detected in these plant extracts?
A2: Gas chromatography-mass spectrometry (GC-MS) was employed to identify 5-Methyl-2-phenylindolizine within the complex mixture of compounds present in the plant extracts [, ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratio, allowing for identification by comparing the obtained spectra with databases.
Q2: Beyond its natural occurrence, has 5-Methyl-2-phenylindolizine been synthesized, and if so, how?
A3: Yes, 5-Methyl-2-phenylindolizine and its derivatives have been synthesized in the context of studying heterocyclic compounds []. The reaction of 5-Methyl-1-phenylindolizine (or its derivatives) with dimethyl acetylenedicarboxylate leads to the formation of 5-Methyl-2-phenylindolizine containing adducts, which can be further modified.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


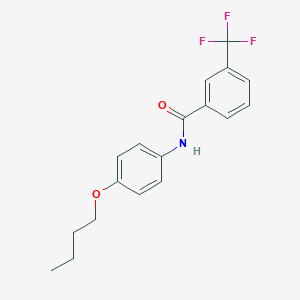
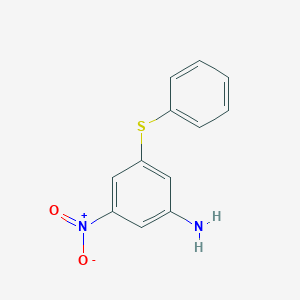
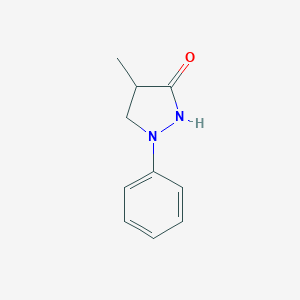
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)
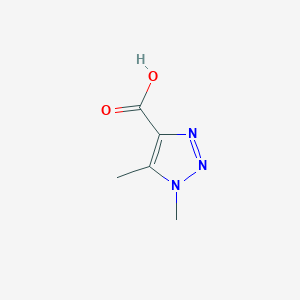
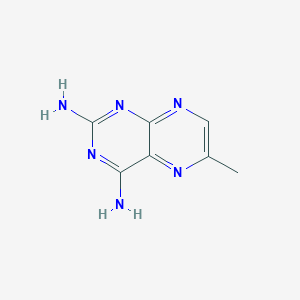
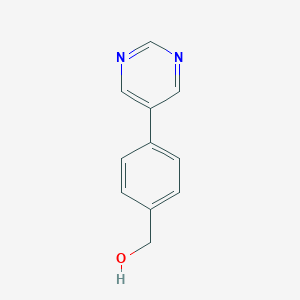
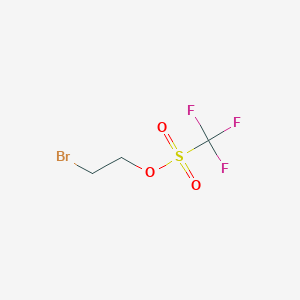


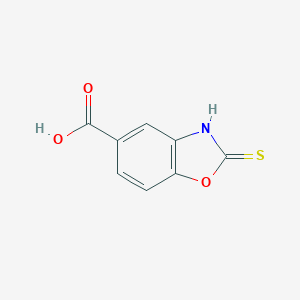
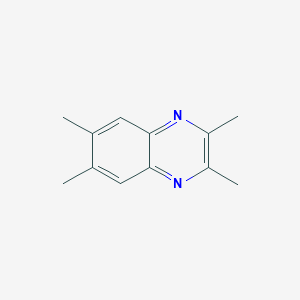
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)

